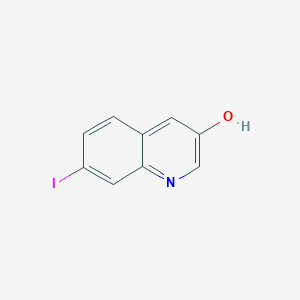

7-Iodoquinolin-3-ol

Beschreibung

7-Iodoquinolin-3-ol is a halogenated quinoline derivative characterized by an iodine substituent at position 7 and a hydroxyl group at position 3 of the quinoline scaffold. The introduction of halogens like iodine significantly alters the compound’s electronic properties, lipophilicity, and molecular interactions, making it a candidate for targeted drug design.

Eigenschaften

Molekularformel |

C9H6INO |

|---|---|

Molekulargewicht |

271.05 g/mol |

IUPAC-Name |

7-iodoquinolin-3-ol |

InChI |

InChI=1S/C9H6INO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H |

InChI-Schlüssel |

OFUKMCIGORQVEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=NC=C(C=C21)O)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinolin-3-ol can be achieved through various methods. One common approach involves the iodination of quinolin-3-ol. This process typically uses iodine or iodine monochloride as the iodinating agents under acidic conditions. Another method involves the cyclization of 2-aminophenyl ketones followed by regioselective iodocyclization .

Industrial Production Methods: Industrial production of 7-Iodoquinolin-3-ol often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These approaches not only enhance the yield but also minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Iodoquinolin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinolin-3-one or reduced to form quinolin-3-amine.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

- Substitution reactions yield various substituted quinolines.

- Oxidation reactions produce quinolin-3-one derivatives.

- Reduction reactions result in quinolin-3-amine derivatives .

Wissenschaftliche Forschungsanwendungen

7-Iodoquinolin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 7-Iodoquinolin-3-ol involves its interaction with various molecular targets. It acts as a chelator, binding to metal ions such as copper and zinc, which are essential for the metabolic processes of microorganisms. This chelation disrupts the normal function of these ions, leading to the inhibition of microbial growth. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and antitumor activities .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 7-Iodoquinolin-3-ol and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position/Type) | Key Features |

|---|---|---|---|---|

| 7-Iodoquinolin-3-ol | C₉H₆INO | 271.05* | 7-Iodo, 3-Hydroxy | Iodo enhances lipophilicity |

| 7-Chloro-3-iodoquinolin-4-ol | C₉H₅ClINO | 305.50 | 7-Chloro, 3-Iodo, 4-Hydroxy | Dual halogenation; 4-OH position |

| 7-Hydroxyquinoline | C₉H₇NO | 145.16 | 7-Hydroxy | Baseline quinoline derivative |

| 7-Hydroxy-isoquinoline | C₉H₇NO | 145.16 | 7-Hydroxy (isoquinoline backbone) | Structural isomer of quinoline |

*Calculated based on analogous compounds .

Key Observations:

Halogen Effects: The iodine atom in 7-Iodoquinolin-3-ol increases molecular weight and polarizability compared to non-halogenated analogs like 7-hydroxyquinoline. In 7-Chloro-3-iodoquinolin-4-ol, the dual halogenation (Cl and I) and hydroxyl group at position 4 create distinct electronic effects. Chlorine’s electronegativity may alter electron density, while iodine’s bulkiness impacts steric interactions .

Hydroxyl Group Position: The 3-hydroxy group in 7-Iodoquinolin-3-ol is adjacent to the quinoline nitrogen, which may influence intramolecular hydrogen bonding and acidity.

Backbone Isomerism: 7-Hydroxy-isoquinoline, an isoquinoline derivative, demonstrates how positional isomerism affects properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.